



How to dissolve Gamitrinib TPP hexafluorophosphate for experimental use

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Compound of Interest		
Compound Name:	Gamitrinib TPP	
	hexafluorophosphate	
Cat. No.:	B2561785	Get Quote

Application Notes and Protocols: Gamitrinib TPP Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamitrinib TPP hexafluorophosphate is a potent and specific inhibitor of the mitochondrial heat shock protein 90 (HSP90) chaperone machinery.[1][2][3][4][5] It is a member of the Gamitrinib (GA) family of mitochondrial matrix inhibitors, which are characterized by the conjugation of an HSP90 inhibitor, 17-allylamino geldanamycin (17-AAG), to a triphenylphosphonium (TPP) cation that directs the molecule to the mitochondria.[1][2] This targeted delivery allows for the selective disruption of the mitochondrial unfolded protein response (mitoUPR) in cancer cells, leading to apoptosis and mitophagy, while sparing cytosolic HSP90 function.[6][7] Preclinical studies have demonstrated its anti-cancer activity in various models, including glioma, prostate cancer, lung cancer, and breast cancer.[4][8]

These application notes provide detailed protocols for the dissolution, storage, and experimental use of **Gamitrinib TPP hexafluorophosphate** for both in vitro and in vivo research applications.



Data Presentation

Solubility

Solvent	Concentration	Method	Notes
DMSO	50 mg/mL (48.26 mM)	Ultrasonic assistance may be required.	The compound is hygroscopic; use freshly opened DMSO for best results.[1]
Water	< 0.1 mg/mL	-	Considered insoluble. [1]

Storage and Stability

Form	Storage Temperature	Duration
Powder	-20°C	3 years
4°C	2 years	
Solvent	-80°C	2 years
-20°C	1 year	

It is recommended to prepare fresh solutions for immediate use. If storage of a stock solution is necessary, aliquot into single-use vials to avoid repeated freeze-thaw cycles.[4]

Experimental Protocols In Vitro Application Protocol

- 1. Preparation of Stock Solution
- To prepare a 50 mM stock solution of **Gamitrinib TPP hexafluorophosphate**, dissolve 51.8 mg of the compound in 1 mL of fresh, anhydrous DMSO.
- Aid dissolution by vortexing and, if necessary, using an ultrasonic bath.[1] Ensure the solution is clear before use.[4]



2. Cell Culture Treatment

- For typical cell-based assays, dilute the stock solution in cell culture medium to the desired final concentration. For example, to treat cells with 10 μM Gamitrinib TPP, add 0.2 μL of the 50 mM stock solution to 1 mL of culture medium.
- Concentrations of 15-20 μM have been shown to effectively induce apoptosis in glioblastoma cell lines within a 16-hour incubation period.[1][2][3]
- For studies investigating mitophagy, a concentration of 10 µM has been used.[4][7]
- For combination studies with other agents, suboptimal concentrations, such as 5 μ M, may be appropriate.[3]
- 3. Assay for Apoptosis Induction
- Seed tumor cells in a 96-well plate at a density of 2 x 10³ cells/well.[3]
- Treat cells with varying concentrations of Gamitrinib TPP (e.g., 0-20 μM) for up to 24 hours.
- Assess cell viability using a standard method such as an MTT assay.[3]
- To confirm apoptosis, label treated cells with Annexin V and propidium iodide (PI) and analyze by flow cytometry.[3]

In Vivo Application Protocol

1. Formulation for Intraperitoneal (i.p.) Injection

For basic research purposes, a simple formulation in DMSO or a mixture of DMSO and other vehicles can be prepared. However, for more advanced preclinical studies, a more complex vehicle is recommended to improve solubility and tolerability.

A previously published formulation for a 5 mg/mL solution for intravenous administration can be adapted for intraperitoneal use.[9]

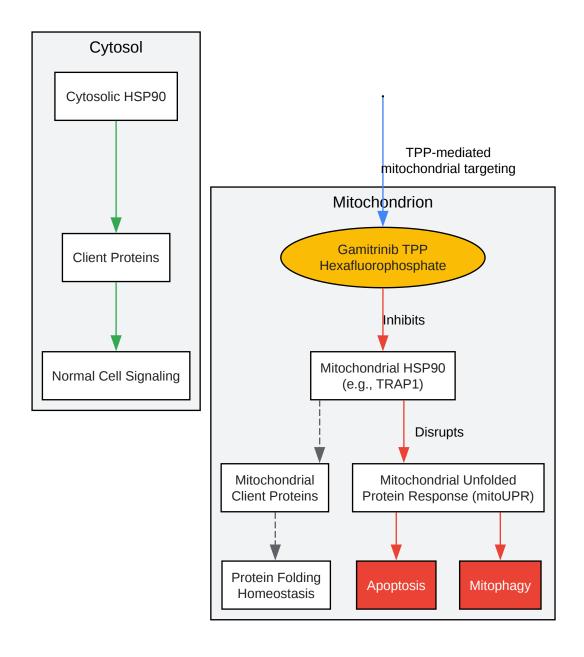
2. Dosing Regimen



- Doses ranging from 5 mg/kg to 20 mg/kg administered via daily intraperitoneal injections have been used in mouse xenograft models.[2][4]
- In a human glioma xenograft model, a dose of 5 mg/kg was administered intraperitoneally for 3 weeks (5 days on, 2 days off for the first two weeks, and 3 times a week for the third week).[4]
- For orthotopic glioblastoma models, a systemic administration of 20 mg/kg via daily i.p. injections has been documented.[1][2]
- 3. Monitoring
- Monitor tumor growth using appropriate methods, such as caliper measurements for subcutaneous tumors or bioluminescence imaging for orthotopic models.[2][3]
- Regularly monitor animal weight and overall health to assess for any treatment-related toxicity.[2]

Mandatory Visualization

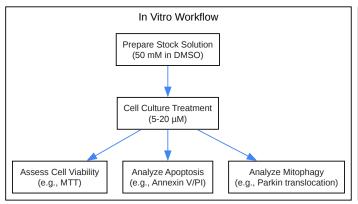


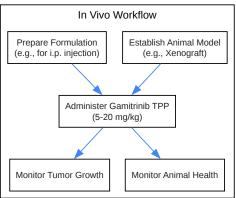


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Caption: Mechanism of action of **Gamitrinib TPP hexafluorophosphate**.







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Caption: General experimental workflows for **Gamitrinib TPP hexafluorophosphate**.

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